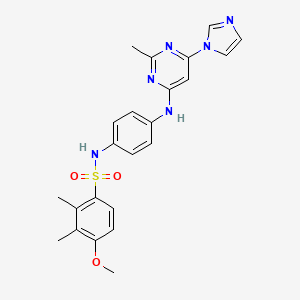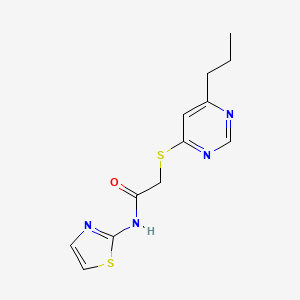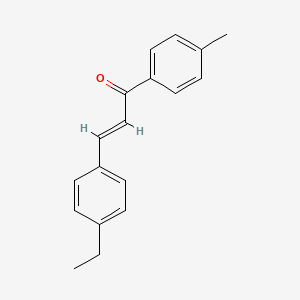![molecular formula C27H23BrN4O4 B2966359 N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866349-25-9](/img/structure/B2966359.png)
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, compounds like this are part of the larger family of benzyl compounds, which are organic compounds containing a phenylmethyl substructure . They are often used in the synthesis of various other organic compounds.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for your specific compound would depend on its structure and the desired properties.Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups. The structure can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. Common reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Cytotoxic Activity and Antitumor Agents
The compound , due to its structural similarities with quinazoline derivatives, might be relevant to research focusing on cytotoxic activities and the development of antitumor agents. For instance, quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The modification of quinazoline structures, such as by introducing cationic side chains, has shown variable cytotoxic effects, with some derivatives exhibiting significant growth delays in tumor models in mice. This suggests the potential of quinazoline derivatives in cancer treatment strategies (Bu et al., 2001).
Synthesis and Biological Activity
The chemical synthesis of quinazoline derivatives, including variations in the substitution pattern, has been extensively explored. These synthetic efforts aim to produce compounds with potential biological activities. For instance, the synthesis of substituted benzamides and thiono-oxo-tetrahydroquinazolinyl benzamides has been reported, which are synthesized from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol. These compounds are of interest due to their potential biological activities, including antimicrobial and antiviral properties (Chau et al., 1982).
Photoelectric Conversion in Dye-Sensitized Solar Cells
Interestingly, quinazoline derivatives have also found applications beyond medicinal chemistry. For example, certain quinazoline-based compounds have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies involve the exploration of quinazoline derivatives as sensitizers to improve the photoelectric conversion efficiency of DSSCs. The focus is on enhancing the water solubility and cytotoxicity of these compounds for better application in solar energy conversion (Wu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 2-amino-4-bromoaniline with ethyl acetoacetate to form 1-(2-(4-bromoanilino)-2-oxoethyl)-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid ethyl ester. The resulting ester is then reacted with benzylamine to form the final product.", "Starting Materials": [ "2-amino-4-bromoaniline", "ethyl acetoacetate", "benzylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-bromoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-(2-(4-bromoanilino)-2-oxoethyl)-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using a strong acid such as hydrochloric acid or sulfuric acid to form the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide." ] } | |
CAS RN |
866349-25-9 |
Product Name |
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
Molecular Formula |
C27H23BrN4O4 |
Molecular Weight |
547.409 |
IUPAC Name |
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H23BrN4O4/c1-2-14-31-26(35)22-13-8-19(25(34)29-16-18-6-4-3-5-7-18)15-23(22)32(27(31)36)17-24(33)30-21-11-9-20(28)10-12-21/h2-13,15H,1,14,16-17H2,(H,29,34)(H,30,33) |
InChI Key |
LSGUGCXWXKTHAS-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2966279.png)

![9-benzyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966283.png)

![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)


![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)
